molecular formula C15H22N2O3 B7588846 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(methylamino)propan-1-one

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(methylamino)propan-1-one

Cat. No. B7588846
M. Wt: 278.35 g/mol
InChI Key: UILGXJUIZIJONZ-UHFFFAOYSA-N
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Description

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(methylamino)propan-1-one, also known as Dimebon, is a small molecule drug that has been studied for its potential therapeutic effects in various neurological disorders. It was originally developed as an antihistamine and later found to have potential neuroprotective properties.

Mechanism of Action

The exact mechanism of action of 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(methylamino)propan-1-one is not fully understood, but it is thought to involve multiple targets in the brain, including the NMDA receptor, the sigma-1 receptor, and the histamine H1 receptor. 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(methylamino)propan-1-one has been shown to enhance the activity of these receptors and modulate various signaling pathways in the brain.
Biochemical and Physiological Effects:
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(methylamino)propan-1-one has been shown to improve mitochondrial function, reduce oxidative stress, and inhibit apoptosis in various cell and animal models. It has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal survival and function.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(methylamino)propan-1-one in lab experiments is its relatively low toxicity and good safety profile. However, its complex mechanism of action and multiple targets in the brain can make it difficult to interpret results and design experiments. Additionally, its low solubility and poor bioavailability can limit its use in certain experimental settings.

Future Directions

Future research on 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(methylamino)propan-1-one could focus on further elucidating its mechanism of action and identifying specific targets in the brain. It could also explore its potential therapeutic effects in other neurological disorders, such as Parkinson's disease and amyotrophic lateral sclerosis (ALS). Additionally, studies could investigate the optimal dosing and administration of 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(methylamino)propan-1-one to maximize its therapeutic potential.

Synthesis Methods

The synthesis of 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(methylamino)propan-1-one involves the reaction of 2,3-dimethoxybenzaldehyde with 1,2,3,4-tetrahydroisoquinoline in the presence of sodium borohydride. The resulting intermediate is then reacted with N-methyl-N-(3-chloropropyl)amine to yield 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(methylamino)propan-1-one.

Scientific Research Applications

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(methylamino)propan-1-one has been extensively studied for its potential therapeutic effects in Alzheimer's disease, Huntington's disease, and other neurodegenerative disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and has also demonstrated neuroprotective effects in models of Huntington's disease.

properties

IUPAC Name

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(methylamino)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-16-6-4-15(18)17-7-5-11-8-13(19-2)14(20-3)9-12(11)10-17/h8-9,16H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILGXJUIZIJONZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(=O)N1CCC2=CC(=C(C=C2C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(methylamino)propan-1-one

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